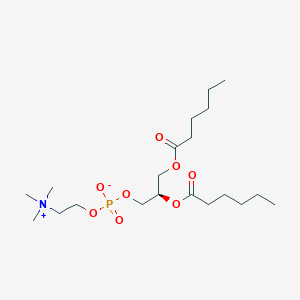![molecular formula C11H17N3O2 B2490056 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one CAS No. 2199526-57-1](/img/structure/B2490056.png)
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on dihydropyrimidinone and dihydropyrimidine derivatives, which are structurally related to 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, indicates broad biological activities. These compounds have been investigated for their antibacterial, antiviral, and anticancer properties. Synthesized derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against species like Aspergillus fumigates and Aspergillus niger (Sahar B. Al-Juboori, 2020).
Anti-inflammatory and Analgesic Activity
Compounds synthesized from furochromone pyrimidine derivatives, related in structure to the compound , have been evaluated for their anti-inflammatory and analgesic activities. Some of these synthesized compounds exhibited promising activities, demonstrating the chemical class's potential for developing new therapeutic agents (A. Abu‐Hashem & M. Youssef, 2011).
Antitumor Agents
Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, structurally similar to this compound, have been synthesized and tested for their antitumor activity. Many of these compounds displayed potent anticancer activity against various human cancer cell lines, comparable to known anticancer drugs, highlighting their potential as antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
DNA Binding Properties
Investigations into the DNA binding properties of dihydropyrimidinones derivatives, closely related to the compound of interest, have revealed their potential as antitumor agents. These studies showed that such compounds could intercalate with DNA, blocking DNA transcription and replication, which is crucial for developing new antitumor drugs (Gongke Wang et al., 2013).
Orientations Futures
The future directions for research on “3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target protein, which can modulate the protein’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrrolidine derivatives can have diverse ADME properties .
Propriétés
IUPAC Name |
3-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVOFLQJQWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=CC(=O)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
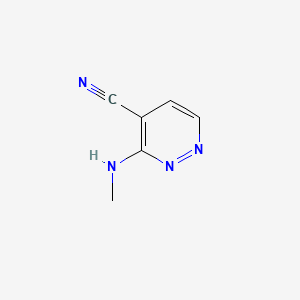
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
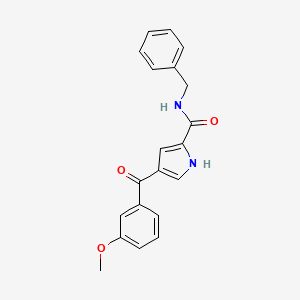

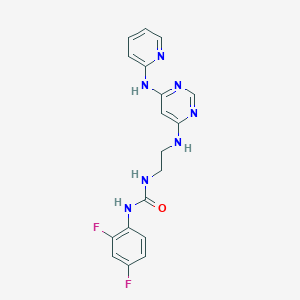
![2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2489980.png)

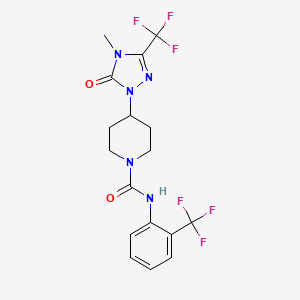
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)
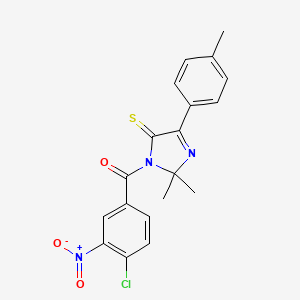
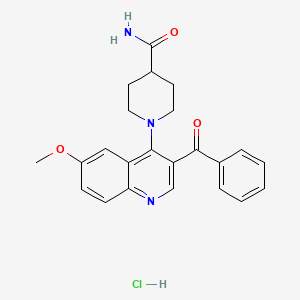

![N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2489994.png)
